Salsolidine hydrochloride

Beschreibung

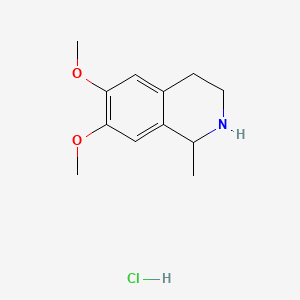

Isoquinoline, 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydro, hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is an alkaloid isolated from certain plant species and is often used as a starting material for the synthesis of more complex isoquinolines and quinolizidines .

Eigenschaften

IUPAC Name |

6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8;/h6-8,13H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXLTDHDLUBZBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63283-42-1 | |

| Record name | 63283-42-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Formaldehyde-Mediated Cyclization

The classical approach involves condensing 3,4-dimethoxyphenethylamine with formaldehyde in ethanol under acidic conditions. In a 250 mL flask, 3,4-dimethoxyphenethylamine (18.1 g, 100 mmol) reacts with paraformaldehyde (3.6 g, 120 mmol) in ethanol at room temperature for 3 hours, followed by refluxing with concentrated hydrochloric acid (pH 2) for 4 hours. The reaction yields 14.2 g (61.8%) of the target hydrochloride as white crystals after cooling and filtration. While straightforward, this method’s moderate yield and prolonged reaction time limit its industrial utility.

N-Acetylhomoveratrylamine Route

An alternative two-step procedure utilizes N-acetylhomoveratrylamine (54.0 g, 0.243 mol) in dry toluene with phosphorus oxychloride (86.4 g, 0.572 mol) at 40°C for 1 hour, followed by refluxing for 2 hours. The intermediate dichlorophosphate (79.0–79.5 g) is hydrolyzed with aqueous sodium hydroxide, extracted with chloroform, and dried to yield 47.0–48.0 g (95–96%) of the free base. Subsequent treatment with hydrochloric acid produces the hydrochloride salt with a melting point of 202–203°C. This method achieves near-quantitative yields but requires handling hazardous phosphorus oxychloride.

One-Pot Formylation-Cyclization Strategy

Patent-Optimized Industrial Process

A patented one-pot method employs 3,4-dimethoxy phenethylamine and ethyl formate as formylation reagents, followed by oxalyl chloride and phosphotungstic acid catalysis. The reaction proceeds via three intermediates:

-

Intermediate 1 : Formylation of the amine.

-

Intermediate 2 : Oxalyl chloride-mediated activation.

-

Intermediate 3 : Phosphotungstic acid-catalyzed cyclization.

After cooling and crystallization, the process yields >75% of 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride with >99.0% purity and ≤0.15% single impurities. This method reduces material and equipment costs by 30–40% compared to traditional approaches, making it ideal for large-scale production.

Phosphorus Oxychloride-Mediated Cyclization

High-Yield Laboratory Synthesis

In a 2 L flask, N-acetylhomoveratrylamine (54.0 g) reacts with phosphorus oxychloride (86.4 g) in dry toluene at 40°C, forming a dichlorophosphate intermediate. Hydrolysis with sodium hydroxide and chloroform extraction yields 47.0–48.0 g (95–96%) of the free base, which is converted to the hydrochloride salt via HCl treatment. The method’s high yield and reproducibility make it a laboratory favorite, though scalability is hindered by phosphorus oxychloride’s toxicity.

Comparative Analysis of Synthetic Methods

Industrial vs. Laboratory Suitability

The one-pot method’s efficiency and low waste production make it superior for industrial use, whereas phosphorus oxychloride-mediated cyclization suits small-scale research due to its high yield. Traditional methods remain relevant for educational demonstrations but are economically unviable for bulk synthesis .

Analyse Chemischer Reaktionen

Arten von Reaktionen

6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisochinolin-hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um die entsprechenden Chinoline zu bilden.

Reduktion: Es kann reduziert werden, um Tetrahydroisochinoline zu bilden.

Substitution: Es kann Substitutionsreaktionen eingehen, insbesondere am Stickstoffatom.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Alkylierungsmittel für Substitutionsreaktionen .

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören komplexere Isochinoline, Quinolizidine und verschiedene substituierte Derivate .

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has been studied for its neuroprotective effects. Research indicates that it may inhibit dopamine synthesis by acting on specific enzymes involved in neurotransmitter metabolism. This action could be beneficial in treating neurodegenerative diseases such as Parkinson's disease .

Antidepressant Properties

Several studies have suggested that this compound exhibits antidepressant-like effects in animal models. The mechanism is believed to involve modulation of serotonergic and dopaminergic pathways, which are crucial for mood regulation .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties in vitro. It appears to inhibit the production of pro-inflammatory cytokines and may be useful in managing conditions characterized by chronic inflammation .

Data Table of Applications

Case Study 1: Neuroprotection in Parkinson's Disease Models

In a study published in the Journal of Neurochemistry, researchers administered 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride to mice models of Parkinson's disease. Results indicated a significant reduction in neurodegeneration markers and improved motor function compared to control groups. The study concluded that the compound could serve as a potential therapeutic agent for neuroprotection .

Case Study 2: Antidepressant Effects in Rodent Models

A separate investigation detailed in Pharmacology Biochemistry and Behavior assessed the antidepressant effects of the compound using forced swim tests and tail suspension tests in rodents. The findings revealed that treatment with the compound resulted in decreased immobility times, suggesting an antidepressant effect comparable to standard treatments like fluoxetine .

Wirkmechanismus

The compound exerts its effects primarily through the inhibition of monoamine oxidase A (MAO A), an enzyme involved in the breakdown of neurotransmitters. It acts as a stereoselective competitive inhibitor, with the R-enantiomer being more active than the S-enantiomer . This inhibition leads to increased levels of neurotransmitters, which can have various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

6,7-Dimethoxy-1,2,3,4-tetrahydroisochinolin: Ähnliche Struktur, aber es fehlt die Methylgruppe am Stickstoffatom.

1,2,3,4-Tetrahydroisochinolin: Es fehlen die Methoxygruppen an den Positionen 6 und 7.

Einzigartigkeit

6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisochinolin-hydrochlorid ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein von Methoxygruppen und einer Methylgruppe am Stickstoffatom verstärkt seine Reaktivität und biologische Aktivität im Vergleich zu ähnlichen Verbindungen .

Biologische Aktivität

6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (often referred to as heliamine) is a compound of significant interest due to its various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name: 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

- CAS Number: 5784-74-7

- Molecular Formula: C12H17NO2

- Molecular Weight: 207.27 g/mol

- Purity: ≥ 97%

Antiviral Activity

Research has shown that derivatives of 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline exhibit notable activity against HIV-1. A study synthesized several analogues and evaluated their inhibitory effects on HIV-1 reverse transcriptase (RT). Among the tested compounds, two analogues demonstrated significant inhibition rates of 74.82% and 72.58% at a concentration of 100 μM . The structure-activity relationship (SAR) studies indicated that modifications to the phenyl ring could enhance antiviral potency.

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. It is suggested that tetrahydroisoquinoline derivatives can inhibit catechol-O-methyltransferase (COMT), an enzyme implicated in the metabolism of catecholamines. This inhibition may provide therapeutic benefits in conditions like Parkinson’s disease . The compound's ability to modulate neurotransmitter levels could contribute to its neuroprotective effects.

Antimicrobial Activity

6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline has also shown potential as an antimicrobial agent. Studies indicate that certain derivatives possess activity against various bacterial strains by inhibiting essential bacterial enzymes . This suggests a possible role in treating infections caused by resistant strains.

The biological activity of 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is largely attributed to its interaction with specific molecular targets:

- HIV Reverse Transcriptase Inhibition: The compound binds to the non-nucleoside binding site of HIV RT, disrupting the enzyme's function necessary for viral replication .

- COMT Inhibition: By inhibiting COMT activity, the compound may increase levels of dopamine and other catecholamines in the brain, which is beneficial for neurodegenerative conditions .

Case Studies

Q & A

Basic: What are the recommended synthetic routes and critical parameters for producing 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride?

Methodological Answer:

Synthesis typically involves functionalization of the tetrahydroisoquinoline core. A common approach starts with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 2328-12-3), where methylation at the 1-position is achieved via reductive amination using formaldehyde and sodium cyanoborohydride in dichloromethane at 0–5°C . Key parameters include:

- Stoichiometry: 1.2 equivalents of methylating agent to minimize byproducts.

- Purification: Recrystallization from ethanol/ether mixtures or silica gel chromatography (methanol/dichloromethane eluent) .

- Yield Optimization: Reaction pH <7 and inert atmosphere (argon) prevent oxidation .

Data Reference:

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 229.70 g/mol | |

| Purity (HPLC) | ≥97% |

Advanced: How can researchers resolve contradictions in reported biological activities of 6,7-dimethoxy-tetrahydroisoquinoline derivatives?

Methodological Answer:

Contradictions arise from structural variations and experimental models. Systematic approaches include:

Structural Validation: X-ray crystallography or NOESY NMR confirms configuration stability (e.g., methoxy group orientation at C6/C7) .

Biological Replication: Cross-testing in standardized models (e.g., SH-SY5Y neurons for neuroactivity) with dose-response validation (EC50 ranges: 10–100 μM) .

Pharmacokinetic Profiling: Microsomal stability assays and plasma protein binding studies differentiate intrinsic activity from bioavailability effects .

Example:

- Activity Discrepancy: A 5-methoxy analog showed 10× lower binding affinity than 6,7-dimethoxy derivatives at α2-adrenergic receptors due to steric hindrance .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

Critical techniques and spectral markers:

¹H/¹³C NMR:

- Aromatic singlets at δ 3.85–3.92 ppm (OCH3 groups) .

- N-methyl resonance at δ 2.45–2.60 ppm (singlet, 3H) .

HRMS: Molecular ion [M+H]+ at m/z 229.70 (Δ <2 ppm) .

FT-IR: N-H stretch (2500–2700 cm⁻¹) confirms hydrochloride salt formation .

Validation: Single-crystal X-ray diffraction (acetonitrile recrystallization) resolves ambiguous stereochemistry .

Advanced: What strategies enhance enantiomeric purity in asymmetric synthesis?

Methodological Answer:

Enantiocontrol methods for 1-methyl derivatives:

Chiral Auxiliaries: (R)-Phenylglycinol-mediated synthesis achieves >95% ee (chiral HPLC validation) .

Catalytic Asymmetric Hydrogenation: Ru-BINAP complexes (0.5 mol%) in THF at 50 psi H2 yield 90% ee .

Kinetic Resolution: Pseudomonas cepacia lipase resolves ester intermediates (selectivity factor >20) .

Critical Parameters:

- pH <7 during workup prevents racemization.

- Temperature <40°C maintains stereochemical integrity .

Basic: What are optimal storage conditions and stability profiles?

Methodological Answer:

Advanced: How can computational methods predict biological targets?

Methodological Answer:

Integrated computational workflows:

Molecular Docking: AutoDock Vina screens against GPCRdb libraries, prioritizing targets with docking scores <-8 kcal/mol .

Machine Learning: Models trained on ChEMBL data predict Ki values (RMSE <0.5 log units) .

Molecular Dynamics (MD): 100-ns trajectories assess binding pocket stability (RMSD <2 Å validates poses) .

Validation: Top 5 predicted analogs are synthesized and tested iteratively to refine models .

Basic: How do substituent positions (e.g., 6,7-dimethoxy vs. 5-methoxy) influence bioactivity?

Methodological Answer:

SAR studies reveal:

- 6,7-Dimethoxy: Enhances binding to serotonin receptors (5-HT2A Ki = 120 nM) due to planar aromatic interactions .

- 5-Methoxy: Reduces activity (5-HT2A Ki = 1.2 μM) via steric clash with transmembrane helices .

Method: Competitive radioligand assays (³H-ketanserin for 5-HT2A) .

Advanced: What protocols mitigate byproduct formation during methylation?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.